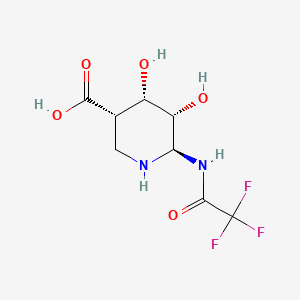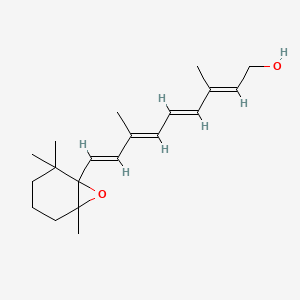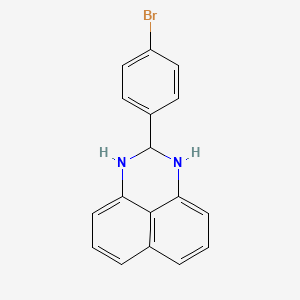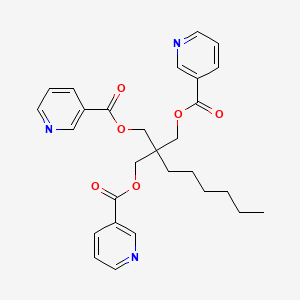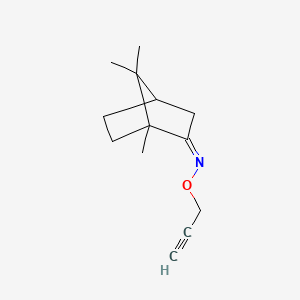
Heptopargil
概要
説明
Heptopargil is a monoterpenoid . It has a molecular formula of C13H19NO . The compound is also known by other names such as LS 43707 and EGYT 2250 .
Molecular Structure Analysis
Heptopargil has a complex molecular structure. The IUPAC name for Heptopargil is (Z)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine . The compound has a molecular weight of 205.30 g/mol .
Physical And Chemical Properties Analysis
Heptopargil has several notable physical and chemical properties. It has a molecular weight of 205.30 g/mol . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 258.4±42.0 °C at 760 mmHg, and a flash point of 91.8±20.4 °C . It also has a molar refractivity of 62.1±0.5 cm3 .
科学的研究の応用
Proteomics Research
The Proteomics Standards Research Group (sPRG) has been focusing on developing a standard containing a pool of stable isotope-labeled phosphopeptides to aid in sample preparation, analysis, and data processing workflows in proteomics research. This standard, containing 144 tandem-MS verified phosphopeptides, was chosen to cover many biologically interesting phosphosites from different signaling networks. Data-independent acquisition experiments characterize this standard in a HeLa background, relevant for understanding the applications in cell signaling and molecular biology research (Herren, 2020).
Stem Cell Research
Human induced pluripotent stem cells (hiPSCs) and human embryonic stem cells (hESCs) are novel sources for studying neurodegenerative diseases. Their use in Parkinson's disease research, including cell replacement therapy, disease modeling, and drug screening, has seen considerable advances. This involves improved reprogramming strategies and methods for generating neural progenitors and mature dopaminergic neurons, as well as better survival and integration post-transplantation (Li, Chen, & Li, 2015).
Agricultural Genomics
The understanding of plant and animal genomics enhances the specification of heterogeneous production processes. This knowledge is used to sort agricultural inputs by genotype or guide breeding programs for specific markets based on genetic expression. Research in cattle feeding indicates potential gains in developing markets for specific animal genetic characteristics based on genetic information, such as the amino acid sequence of the leptin gene (Lambert, 2008).
Pharmacological Research
A QSAR (Quantitative Structure-Activity Relationship) study of HEPT derivatives using Genetic Function Approximation as Anti-HIV-1 Agents demonstrates the correlation between the biological activity of these compounds and their structural requirements. This study is significant in understanding drug-receptor binding interactions in pharmacological research (Edache, Uzairu, & Abechi, 2016).
HIV Research
HEPT, a novel 6-substituted acyclouridine derivative, has been a potent and selective inhibitor of HIV-1 in vitro. Its effectiveness against various strains of HIV-1, its unique mechanism of action, and its selective inhibition of HIV-1 reverse transcriptase are key areas of research in HIV/AIDS treatment (Baba et al., 1989).
Solar Energy Research
Research in solar energy involves using unmanned aerial vehicles (UAVs) to automate and assist with the calibration process of heliostats in concentrating solar power (CSP) plants. The precise pose estimation of each UAV and its integration into a calibration procedure are crucial for the efficiency of solar power generation (Lock, Smit, & Treurnicht, 2016).
Cellular Biology and Immunology
The hematopoietic protein tyrosine phosphatase (HePTP) negatively regulates the MAP kinases Erk1, Erk2, and p38. It binds to these kinases through a kinase-interaction motif (KIM) and inactivates them by dephosphorylating the critical phosphorylated tyrosine residue in their activation loop. This research is pivotal in understanding the crosstalk between the cAMP system and the MAP-kinase cascade (Saxena, Williams, Taskén, & Mustelin, 1999).
Reproductive Medicine
The zona-free hamster egg penetration test (HEPT) is used to evaluate the fertilizing ability of human spermatozoa, particularly in cases of male factor infertility. This test's efficiency in selecting the most appropriate method of in-vitro fertilization (IVF), including intracytoplasmic sperm injection (ICSI), provides valuable insights for reproductive medicine (Shibahara et al., 1998).
Safety And Hazards
特性
IUPAC Name |
(Z)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOCQKYEVIJALB-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC#C)C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N\OCC#C)/C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptopargil | |
CAS RN |
73886-28-9 | |
| Record name | Heptopargil [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073886289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

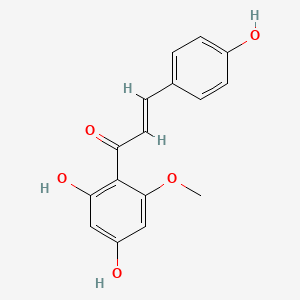
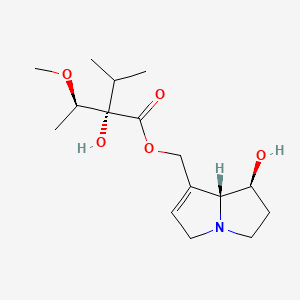
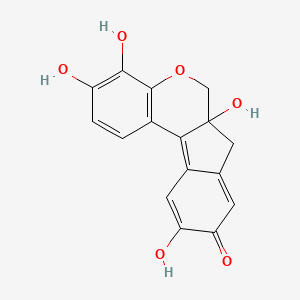
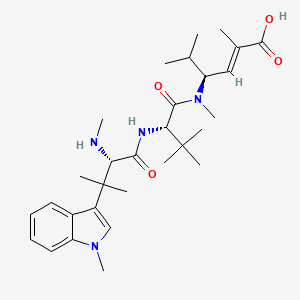
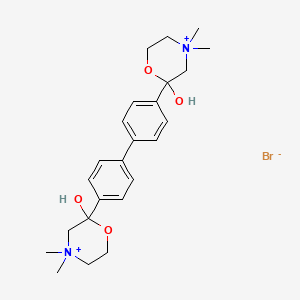
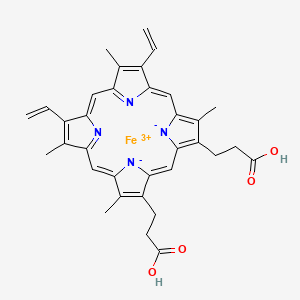
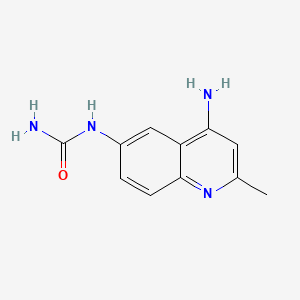
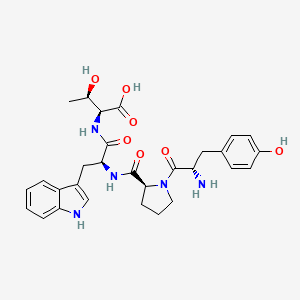

![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)
